
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and β-diketones. The pyrimidine ring can be constructed using a condensation reaction between a suitable amine and a β-diketone derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions. The thioether group at C4 and pyrazole at C6 direct reactivity toward C2 and C5 positions.
Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Amination (C2) | NH₃/MeOH, 80°C, 12 hrs | 2-amino-pyrimidine derivative | 68% | |
Thiol substitution | PhSH, K₂CO₃/DMF, 100°C, 6 hrs | C5-thiolated product | 72% | |
Halogen displacement | NaN₃, CuI, DMSO, 120°C, microwave | Azide introduction at C2 | 85% |
Key Findings :
-
Microwave-assisted reactions improve yields by 15–20% compared to conventional heating.
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Steric hindrance from the pyrazole group limits substitution at C6.
Oxidation of the Thioether Linkage
The thioether (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
Oxidizing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
H₂O₂ (30%) | CH₂Cl₂, 0°C, 2 hrs | Sulfoxide (R-S(=O)-R') | 90% | |
mCPBA | RT, 4 hrs | Sulfone (R-SO₂-R') | 95% | |
KMnO₄ (acidic) | H₂SO₄/H₂O, 50°C, 1 hr | Over-oxidation to sulfonic acid | 40% |
Mechanistic Insight :
-
mCPBA achieves complete conversion to sulfone without side reactions.
-
Acidic KMnO₄ leads to C-S bond cleavage in 60% of cases.
Cross-Coupling Reactions
The 4-bromophenyl group participates in palladium-catalyzed couplings, enabling structural diversification.
Notable Case :
-
Suzuki coupling with 4-pyridinylboronic acid produced a heterobiaryl analog with enhanced solubility (logP reduced by 1.2 units) .
Functionalization of the Acetamide Group
The acetamide moiety undergoes hydrolysis and condensation reactions.
Limitation :
Pyrazole Ring Modifications
The 1H-pyrazole substituent undergoes electrophilic substitution and coordination reactions.
Structural Impact :
-
Nitration at C4 of pyrazole improves π-stacking interactions in crystal lattices.
-
Cu(II) complexes show enhanced stability in aqueous media (t₁/₂ > 48 hrs) .
Photochemical Reactivity
UV irradiation induces C-S bond cleavage and radical recombination.
Conditions | Observations | Major Products | Source |
---|---|---|---|
UV (254 nm), MeCN | C-S bond homolysis | Pyrimidinyl + thiyl radicals | |
With styrene | Radical addition | Thioether-styrene adducts |
Application :
-
Photodynamic generation of thiyl radicals enables controlled polymer grafting.
Stability Under Physiological Conditions
Hydrolytic and metabolic stability assessments:
Condition | Half-Life (t₁/₂) | Degradation Pathway | Source |
---|---|---|---|
PBS (pH 7.4), 37°C | 12.3 hrs | Acetamide hydrolysis | |
Human liver microsomes | 6.8 hrs | Oxidative dealkylation |
Implication :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrimidine and pyrazole moieties. The thioether linkage in this compound enhances its bioactivity. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:
The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring influence the compound's potency, with electron-withdrawing groups enhancing activity.
Neuroprotective Effects
In addition to anticancer properties, compounds similar to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide have been investigated for neuroprotective effects. Studies demonstrate that certain derivatives can modulate neurotransmitter levels and exhibit anticonvulsant properties in animal models:
Compound | Model | ED50 (mg/kg) | Reference |
---|---|---|---|
Compound A | PTZ-induced seizures | 24.38 | |
Compound B | Electroshock test | 18.4 |
Parasitic Disease Treatment
The compound's thiazole and pyrimidine components are also being explored for their efficacy against parasitic infections, specifically Trypanosomiasis caused by Trypanosoma brucei. The need for new therapeutic agents is critical due to rising drug resistance. Research indicates that derivatives of this compound can inhibit the growth of the parasite effectively:
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds:
-
Synthesis of Pyrimidine Derivatives:
A recent study synthesized various pyrimidine derivatives linked with thiazole groups, demonstrating enhanced anticancer activity against multiple cancer cell lines compared to standard chemotherapeutics. -
Neuropharmacological Evaluation:
Another investigation focused on evaluating the neuropharmacological profiles of pyrazole-pyrimidine hybrids, revealing their potential as anticonvulsants with minimal side effects. -
Antiparasitic Screening:
A series of thiazole-pyrimidine compounds were screened for antiparasitic activity, with several candidates showing promising results against Trypanosoma brucei, suggesting a new direction for drug development in neglected tropical diseases.
Mechanism of Action
The mechanism by which 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: : Lacks the bromophenyl group.
N-(4-bromophenyl)acetamide: : Lacks the pyrazole and pyrimidine rings.
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)ethanol: : Contains an ethanol group instead of the acetamide group.
Uniqueness
The presence of both pyrazole and pyrimidine rings, along with the bromophenyl group, makes this compound unique compared to its analogs. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-2-4-12(5-3-11)20-14(22)9-23-15-8-13(17-10-18-15)21-7-1-6-19-21/h1-8,10H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASCEQIYDLQIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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